molecular formula C13H13NO2S B2875331 Methyl 3-amino-4-(p-tolyl)thiophene-2-carboxylate CAS No. 160133-75-5

Methyl 3-amino-4-(p-tolyl)thiophene-2-carboxylate

Cat. No.: B2875331
CAS No.: 160133-75-5
M. Wt: 247.31
InChI Key: UJJDUVOANRRUHL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing Methyl 3-amino-4-(p-tolyl)thiophene-2-carboxylate involves the reaction of 3-amino-4-(p-tolyl)thiophene-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically requires heating under reflux conditions to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-(p-tolyl)thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiophene derivatives .

Scientific Research Applications

Methyl 3-amino-4-(p-tolyl)thiophene-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Methyl 3-amino-4-(p-tolyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-amino-4-(p-tolyl)thiophene-2-carboxylate is unique due to the presence of the p-tolyl group, which can influence its chemical reactivity and biological activity. This structural feature can lead to different interactions with molecular targets compared to other thiophene derivatives .

Properties

IUPAC Name

methyl 3-amino-4-(4-methylphenyl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S/c1-8-3-5-9(6-4-8)10-7-17-12(11(10)14)13(15)16-2/h3-7H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJJDUVOANRRUHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=C2N)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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